Sodium 3-hydroxybutyrate-2,2-d2
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Overview
Description
Sodium 3-hydroxybutyrate-2,2-d2: is a deuterated form of sodium 3-hydroxybutyrate, where two hydrogen atoms are replaced by deuterium. This compound is a stable isotope-labeled analog used in various scientific research applications, particularly in metabolic studies and as a tracer in biochemical experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-hydroxybutyrate-2,2-d2 typically involves the reaction of ethyl 3-hydroxybutyrate with sodium hydroxide in a mixed solvent of an organic solvent and water. The reaction is carried out at controlled temperatures and stirring rates to ensure the formation of the desired product . The process involves:
- Dissolving ethyl 3-hydroxybutyrate in a mixed solvent.
- Adding sodium hydroxide in portions while maintaining the temperature between 5-25°C and stirring at 300-500 rpm.
- Heating the reaction mixture to 50-80°C and then slowly reducing the temperature.
- Stirring the mixture at reduced temperatures, followed by filtration, washing, and drying to obtain the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-hydroxybutyrate-2,2-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to acetoacetate by 3-hydroxybutyrate dehydrogenase.
Reduction: It can be reduced back to 3-hydroxybutyrate under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include 3-hydroxybutyrate dehydrogenase and NAD+ as a cofactor.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products:
Oxidation: Acetoacetate.
Reduction: 3-Hydroxybutyrate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 3-hydroxybutyrate-2,2-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and energy production in cells.
Biochemical Experiments: Helps in understanding the role of 3-hydroxybutyrate in various biochemical processes.
Medical Research: Investigated for its potential therapeutic effects in diseases such as cancer, neurological disorders, and metabolic syndromes.
Industrial Applications: Used in the production of biodegradable plastics and as a precursor for various fine chemicals.
Mechanism of Action
Sodium 3-hydroxybutyrate-2,2-d2 exerts its effects through several mechanisms:
Energy Production: It is oxidized to acetoacetate, which enters the citric acid cycle to produce ATP.
Gene Regulation: It inhibits histone deacetylases, leading to epigenetic regulation of gene expression.
Signaling Molecule: Acts as a signaling molecule influencing lipid metabolism, neuronal function, and overall metabolic rate.
Comparison with Similar Compounds
Sodium 3-hydroxybutyrate: The non-deuterated form used in similar applications.
Sodium 4-hydroxybutyrate: Another hydroxylated butyrate used in different biochemical pathways.
Polyhydroxybutyrate: A polymer used in the production of biodegradable plastics.
Uniqueness: Sodium 3-hydroxybutyrate-2,2-d2 is unique due to its deuterium labeling, which makes it particularly useful in tracing and studying metabolic pathways with high precision .
Properties
Molecular Formula |
C4H7NaO3 |
---|---|
Molecular Weight |
128.10 g/mol |
IUPAC Name |
sodium;2,2-dideuterio-3-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i2D2; |
InChI Key |
NBPUSGBJDWCHKC-IYPYQTRPSA-M |
Isomeric SMILES |
[2H]C([2H])(C(C)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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